molecular formula C30H32F2N4O4 B8336683 (3S,3'S,5R,5'R)-((6,6'-Difluoro-1H,1'H-[2,2'-biindole]-3,3'-diyl)bis(methylene))bis(pyrrolidine-5,3-diyl) diacetate

(3S,3'S,5R,5'R)-((6,6'-Difluoro-1H,1'H-[2,2'-biindole]-3,3'-diyl)bis(methylene))bis(pyrrolidine-5,3-diyl) diacetate

Cat. No.: B8336683
M. Wt: 550.6 g/mol
InChI Key: YJDMAFGPZFARJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3'S,5R,5'R)-((6,6'-Difluoro-1H,1'H-[2,2'-biindole]-3,3'-diyl)bis(methylene))bis(pyrrolidine-5,3-diyl) diacetate is a useful research compound. Its molecular formula is C30H32F2N4O4 and its molecular weight is 550.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H32F2N4O4

Molecular Weight

550.6 g/mol

IUPAC Name

[5-[[2-[3-[(4-acetyloxypyrrolidin-2-yl)methyl]-6-fluoro-1H-indol-2-yl]-6-fluoro-1H-indol-3-yl]methyl]pyrrolidin-3-yl] acetate

InChI

InChI=1S/C30H32F2N4O4/c1-15(37)39-21-9-19(33-13-21)11-25-23-5-3-17(31)7-27(23)35-29(25)30-26(24-6-4-18(32)8-28(24)36-30)12-20-10-22(14-34-20)40-16(2)38/h3-8,19-22,33-36H,9-14H2,1-2H3

InChI Key

YJDMAFGPZFARJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(NC1)CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension containing 9 (35 g, 42.7 mmol) in 1:1 EtOAc/MeOH (400 mL) was distributed into two 500 mL Parr bottles (ca. 200 mL/each), and charged with 10% Pd-on-C (wet, 5000 mg/each, Aldrich®). The reaction mixture was pressurized to 50 PSI H2 and shaken for 3 h. The reaction mixture was filtered through a pad of Celite® and the solids were washed with EtOAc. The clarified filtrate was concentrated in vacuo to afford 24 g of 10 as an off-white solid which was used directly in the next reaction. 1H NMR (300 MHz, CDCl3): δ13.10 (br s, 2H) 7.45 (dd, J=5.2, 8.9 Hz, 2H), 7.03 (dd, J=2.3, 9.8 Hz, 2H), 6.85 (m, 2H), 5.35 (m, 2H), 3.71 (m, 2H), 3.18-3.35 (m, 4H), 2.90-3.14 (m, 4H), 2.56 (m, 2H), 2.00-2.10 (m, 2H), 2.04 (s, 6H), 1.80-1.92 (m, 2H) ppm; 13C NMR (75 MHz, CDCl3): δ171.3, 161.7, 158.6, 136.1, 135.9, 130.5, 130.4, 125.4, 119.1, 118.9, 109.6, 108.0, 107.6, 97.6, 97.5, 75.1, 57.7, 51.6, 38.7, 32.8, 21.6 ppm. Mass spectrum (ESI), m/z 550.9 [(M)+; calcd for C30H32F2N4O4: 550.6].
Name
9
Quantity
35 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name

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